molecular formula C8H9N3O B1143124 N'-Carbonoimidoylbenzohydrazide CAS No. 165276-00-6

N'-Carbonoimidoylbenzohydrazide

Cat. No.: B1143124
CAS No.: 165276-00-6
M. Wt: 163.17656
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Carbonoimidoylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone with an imidoyl group (-C=NH) substitution.

The compound’s reactivity is influenced by the electron-withdrawing imidoyl group and the aromatic benzene ring, which may confer stability and modulate solubility in polar solvents. Such structural features make it a candidate for applications in pharmaceuticals, agrochemicals, or coordination chemistry.

Properties

CAS No.

165276-00-6

Molecular Formula

C8H9N3O

Molecular Weight

163.17656

Synonyms

Benzoic acid, 2-(iminomethyl)hydrazide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
N'-(2H-Benzimidazol-2-ylidene)-N''-phenylbenzenecarbohydrazonohydrazide (66473-41-4) C₂₀H₁₆N₆ 340.38 Benzimidazole ring, phenyl group
N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide (Not specified) C₁₃H₁₁ClN₂O 246.69 Chlorophenyl, hydroxy group
N'-(4-Nitrobenzylidene)-1H-pyrazole-3-carbohydrazide (634896-27-8) C₁₃H₁₁ClN₆O₂ 338.72 Nitrobenzylidene, pyrazole ring
N'-Hydroxypyrazine-2-carboximidamide (51285-05-3) C₅H₇N₅O 153.14 Pyrazine ring, hydroxamic acid group
N'-[(1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide (672949-65-4) C₂₁H₂₅N₃O₂ 351.44 Piperidinyl, benzyl, methylbenzene

Structural and Functional Differences

Benzimidazole Derivative (CAS 66473-41-4) This compound features a benzimidazole ring fused to the carbohydrazide backbone, introducing additional nitrogen atoms and aromaticity.

Chlorophenyl-Hydroxy Derivative

  • The substitution of a chlorophenyl group and a hydroxylamine (-NH-OH) group alters polarity and redox properties. The chlorine atom increases lipophilicity, while the hydroxy group may facilitate metal chelation or oxidative reactivity .

The pyrazole ring adds a heterocyclic dimension, which could enhance binding to biological targets .

Pyrazine-Hydroxamic Acid Derivative (CAS 51285-05-3)

  • The pyrazine ring and hydroxamic acid group (-CONHOH) distinguish this compound. Pyrazine’s electron-deficient nature and the hydroxamic acid’s metal-chelating capability suggest applications in medicinal chemistry or catalysis .

Piperidinyl-Benzyl Derivative (CAS 672949-65-4)

  • The piperidinyl and benzyl groups introduce steric bulk and basicity. This structure may improve pharmacokinetic properties, such as membrane permeability, compared to simpler carbohydrazides .

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